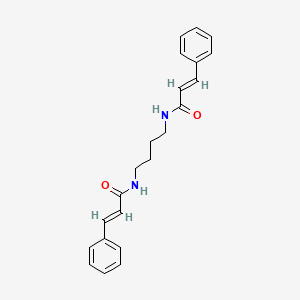![molecular formula C12H12IN3O2S B6074003 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B6074003.png)
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide, also known as EIPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIPT is a thioacetamide derivative that is commonly used as a tool compound to study the role of protein kinases in various cellular processes.
科学研究应用
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide has many potential applications in scientific research. It is commonly used as a tool compound to study the role of protein kinases in various cellular processes. 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide is a potent inhibitor of protein kinase CK2, which is involved in many cellular processes such as DNA replication, transcription, and translation. 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide has also been shown to inhibit other protein kinases such as PIM1, CDK1, and CDK2.
作用机制
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide inhibits protein kinases by binding to the ATP-binding site of the enzyme. It forms a covalent bond with the cysteine residue in the ATP-binding site, which prevents ATP from binding to the enzyme. This leads to the inhibition of the kinase activity of the enzyme.
Biochemical and Physiological Effects:
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide has also been shown to inhibit the growth of bacteria and fungi. In addition, 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide has been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of protein kinases, which makes it a valuable tool for studying the role of protein kinases in various cellular processes. 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide is also stable in aqueous solutions, which makes it easy to use in cell-based assays. However, 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide has some limitations for lab experiments. It is not a very soluble compound, which makes it difficult to use in some assays. In addition, it has some toxicity, which can limit its use in certain experiments.
未来方向
There are many future directions for the study of 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide. One direction is to study the role of protein kinases in various diseases such as cancer, inflammation, and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of protein kinases based on the structure of 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide. Finally, the use of 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide in drug discovery and development is an area of future research.
合成方法
The synthesis of 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide involves the reaction of 2-iodoacetophenone with 5-ethyl-1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The final product is obtained after purification by column chromatography.
属性
IUPAC Name |
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN3O2S/c1-2-11-15-16-12(18-11)19-7-10(17)14-9-6-4-3-5-8(9)13/h3-6H,2,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZQHALWWHLISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)SCC(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methylene]malononitrile](/img/structure/B6073923.png)


![4-(4-ethylphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6073934.png)
![3-chloro-4-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6073940.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(3-pyridinyloxy)propyl]acetamide](/img/structure/B6073942.png)
![7-bromo-2-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6073950.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B6073988.png)
![5-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B6073990.png)
![4-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-ethyl-2-piperazinone](/img/structure/B6074001.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6074008.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B6074015.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6074021.png)
